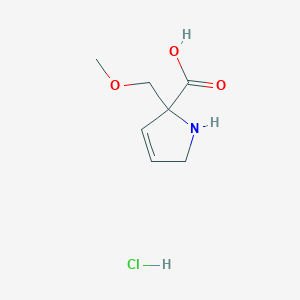
2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methoxymethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of a pyrrole derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.
科学的研究の応用
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid
Uniqueness
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
特性
分子式 |
C7H12ClNO3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
5-(methoxymethyl)-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-5-7(6(9)10)3-2-4-8-7;/h2-3,8H,4-5H2,1H3,(H,9,10);1H |
InChIキー |
GMZKQFFQYSVNBL-UHFFFAOYSA-N |
正規SMILES |
COCC1(C=CCN1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


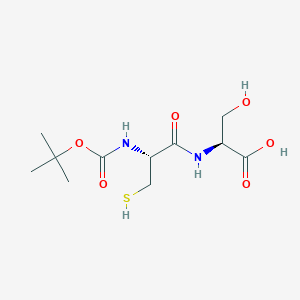
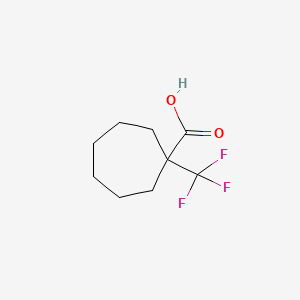
![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
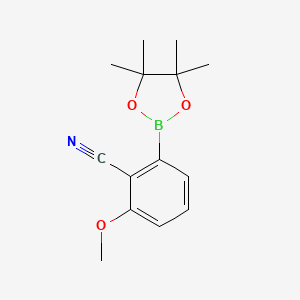
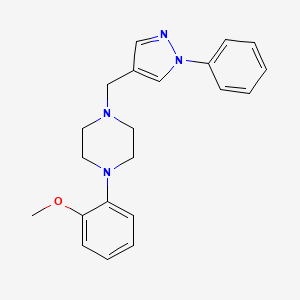

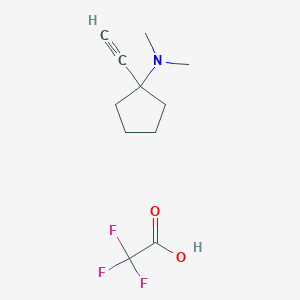
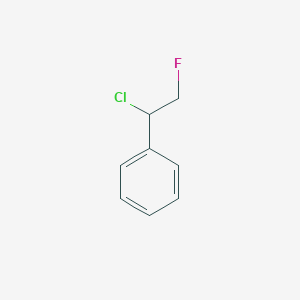
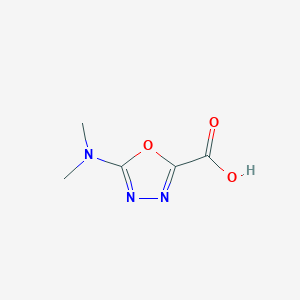
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)


![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
